molecular formula C17H21F3N2O3 B6022658 1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

Cat. No. B6022658
M. Wt: 358.35 g/mol
InChI Key: KPIMJDYEOJAEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors such as histone deacetylases (HDACs) and dopamine receptors. This inhibition leads to changes in gene expression and neurotransmitter release, which may contribute to the compound's therapeutic effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and improve motor function in Parkinson's disease models. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide in lab experiments include its potent inhibitory effects on various enzymes and receptors, as well as its potential therapeutic applications. However, the limitations of using this compound include its high cost and limited availability, as well as the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, this compound may be useful in the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been achieved using various methods. One of the most commonly used methods is the reaction of 2-(trifluoromethyl)benzaldehyde with piperidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding benzylpiperidine intermediate. This intermediate is then reacted with 2-methoxyethylamine to yield the final product.

Scientific Research Applications

The potential applications of 1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide in scientific research are vast. This compound has been shown to have potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug discovery. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(2-methoxyethyl)-6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c1-25-9-8-22-11-13(6-7-15(22)23)16(24)21-10-12-4-2-3-5-14(12)17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIMJDYEOJAEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CCC1=O)C(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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